N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carbamoyl group at position 2, linked via an amide bond to a piperidine-4-carboxamide scaffold. The piperidine nitrogen is further functionalized with a sulfonyl group bearing a 5-chlorothiophen-2-yl moiety.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c20-14-5-6-15(29-14)30(26,27)23-9-7-11(8-10-23)19(25)22-16-12-3-1-2-4-13(12)28-17(16)18(21)24/h1-6,11H,7-10H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGWXKBXKFAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide” likely involves multiple steps, including:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Thiophene Ring: Thiophene rings can be synthesized through the Paal-Knorr synthesis or by using sulfur-containing reagents.
Formation of the Piperidine Ring: Piperidine rings are typically synthesized through hydrogenation of pyridine derivatives or by using cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzofuran, thiophene, and piperidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvents, temperature).
Industrial Production Methods
Industrial production may involve optimizing the synthetic routes for scalability, yield, and purity. This includes using continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SO₂-NR₂) undergoes hydrolysis under acidic or basic conditions. For analogous piperidine sulfonamides, hydrolysis typically occurs via nucleophilic attack at the sulfur atom, leading to sulfonic acid derivatives:
Key Observations :
-
Acidic hydrolysis (e.g., HCl, 80°C) cleaves the sulfonamide bond, yielding 5-chlorothiophene-2-sulfonic acid and a piperidine-4-carboxamide intermediate .
-
Basic hydrolysis (NaOH, 60°C) produces sodium sulfonate salts .
Nucleophilic Substitution at the Chlorothiophene Ring
The electron-withdrawing sulfonyl group activates the chlorothiophene ring toward nucleophilic aromatic substitution (SₙAr). Reported substitutions include:
Piperidine Ring Functionalization
The piperidine core participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Quaternization : Forms stable ammonium salts with methyl iodide (e.g., at N-position of piperidine) .
Mechanistic Insight :
Quaternization proceeds via alkylation of the piperidine nitrogen, enhancing water solubility for pharmacological applications .
Benzofuran Carbamoyl Reactivity
The carbamoyl group (-CONH₂) undergoes:
-
Hydrolysis : Under strong acidic conditions (H₂SO₄, reflux), it converts to a carboxylic acid (-COOH).
-
Condensation : Reacts with aldehydes (e.g., formaldehyde) to form Schiff base analogs.
Redox Reactions
-
Oxidation : The benzofuran moiety is oxidized by KMnO₄/H₂SO₄ to a diketone derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
-
Loss of the chlorothiophene sulfonyl group (250–300°C).
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s sulfonamide group binds to enzyme active sites (e.g., hepatitis C NS5B polymerase) via hydrogen bonding and π-stacking. QSAR studies highlight the critical role of the chlorothiophene sulfonyl group in inhibitory potency .
Scientific Research Applications
Structural Formula
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine exhibit significant anticancer properties. The benzofuran scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, a study demonstrated that derivatives of benzofuran compounds showed selective cytotoxicity against human cancer cells while sparing normal cells .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. The presence of the thiophenes and sulfonyl groups enhances its efficacy against a range of bacterial strains. In vitro assays revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Neurological Studies
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it an interesting candidate for neurological research. Preliminary studies suggest that it may provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory pathways, thereby reducing neuronal damage .
Pharmacological Research
Enzyme Inhibition Studies
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease progression, which could be beneficial for therapeutic interventions in various pathologies .
Synthesis and Formulation Studies
Synthetic Methodologies
The synthesis of this compound has been optimized through various methodologies, including multi-step synthesis involving key intermediates derived from readily available precursors. The efficiency of these synthetic routes is crucial for scaling up production for further research .
Case Study 1: Anticancer Efficacy
A recent clinical trial evaluated the anticancer efficacy of a related benzofuran derivative in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment with the compound over a period of six months. The trial highlighted the importance of the benzofuran structure in enhancing therapeutic outcomes .
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. These findings support its potential use as a neuroprotective agent .
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Three compounds with structural similarities were identified for comparison:
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide (CAS 922482-31-3)
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
Structural and Functional Differences
A. Core Scaffold Modifications
- Target Compound : Combines a benzofuran-carbamoyl group with a sulfonyl-piperidine-carboxamide backbone.
- CAS 922482-31-3 : Shares the benzofuran-piperidine-carboxamide core but substitutes the 5-chlorothiophene sulfonyl group with a 4-chlorobenzenesulfonyl moiety .
- Biphenyl-Hydroxypyridinyl Analogue : Replaces the sulfonyl group with a (3-hydroxypyridin-2-yl)methyl substituent, altering electronic and steric properties .
- Thiazole-Cyclopropane Analogue : Features a thiazole and cyclopropane-carboxamide scaffold, diverging significantly in core structure .
B. Substituent Effects
- CAS 922482-31-3 uses a 4-chlorobenzenesulfonyl group, offering greater aromaticity and hydrophobicity, which may favor π-π stacking in hydrophobic enzyme pockets .
- The thiazole-cyclopropane analogue lacks sulfonamide functionality, prioritizing steric bulk and conformational rigidity.
Physicochemical and Pharmacokinetic Implications
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound integrates multiple pharmacophoric elements, including a benzofuran ring, a thiophene ring, and a piperidine moiety, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be broken down into three key components:
- Benzofuran Ring : Known for various biological activities, including anti-inflammatory and antimicrobial properties.
- Thiophene Ring : Often associated with electronic properties and has applications in organic electronics and pharmaceuticals.
- Piperidine Moiety : Commonly found in CNS-active drugs, contributing to neuroactive effects.
Antimicrobial Activity
Research indicates that derivatives of benzofuran and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine have been tested against various pathogens:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4d | 1.56 | Mycobacterium tuberculosis |
| 4a | 0.78 | Mycobacterium tuberculosis |
| Ethambutol | 1.56 | Mycobacterium tuberculosis |
These results suggest that the compound may possess similar or enhanced activity compared to established antimycobacterial agents like ethambutol .
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on human A549 cells revealed that most tested compounds demonstrated low toxicity, indicating a favorable safety profile:
| Compound | IC50 (µg/mL) |
|---|---|
| 4d | >50 |
| 4a | >50 |
| Control (DMSO) | <10 |
These findings suggest that the compound could be a promising candidate for further development in therapeutic applications, particularly in oncology .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-carbamoyl-1-benzofuran-3-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine is influenced by its structural components. Studies on related compounds have shown that:
- Hydrophobicity : Increased hydrophobicity enhances interaction with lipid membranes, improving bioavailability.
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the thiophene ring can enhance potency by stabilizing the molecule's active conformation.
Case Studies
- Study on Antineoplastic Activity : A derivative containing a similar piperidine structure exhibited moderate cytotoxic effects against various leukemia cell lines, highlighting the potential of benzofuran derivatives in cancer therapy.
- Inhibition of Enzymatic Activity : Compounds with similar structures were evaluated for their ability to inhibit β-glucuronidase, showing IC50 values ranging from 6.33 µM to 23.9 µM, indicating significant inhibitory potential compared to standard inhibitors .
Q & A
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, employing high-resolution (<1.0 Å) data to model disorder in flexible groups (e.g., piperidine ring puckering) .
- Twinned Data Handling : For crystals with pseudo-merohedral twinning, apply the Hooft parameter method in SHELXL to refine twin laws .
- Validation Tools : Check for geometric outliers (e.g., bond lengths, angles) using PLATON and CCDC Mercury .
How to design pharmacological assays to evaluate this compound’s binding affinity for dopamine D3 receptors?
Q. Advanced Research Focus
- Radioligand Binding Assays : Use -labeled antagonists (e.g., -raclopride) in competition binding studies with HEK-293 cells expressing human D3 receptors. Calculate values using the Cheng-Prusoff equation .
- Enantioselectivity Testing : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare values to identify stereospecific binding .
- Functional Antagonism : Measure cAMP accumulation in CHO-K1 cells co-transfected with D3 receptors and a cAMP biosensor .
Which analytical conditions ensure accurate purity assessment of this compound?
Q. Basic Research Focus
- HPLC Method : Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase (0.1% TFA in water/acetonitrile gradient), flow rate 1.0 mL/min, and UV detection at 254 nm .
- LC-MS Validation : Confirm molecular ion peaks ([M+H]) with ESI+ ionization and compare retention times against synthetic intermediates .
What experimental approaches assess the hydrolytic stability of the sulfonamide group under physiological conditions?
Q. Advanced Research Focus
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC and identify byproducts (e.g., free piperidine) using HRMS .
- Kinetic Analysis : Calculate half-life () under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict oral bioavailability .
How to address low solubility in aqueous media for in vitro assays?
Q. Basic Research Focus
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .
- Solubility Enhancement : Use cyclodextrin derivatives (e.g., HP-β-CD) or lipid-based nanoemulsions to improve bioavailability .
What strategies mitigate synthetic byproducts during sulfonylation?
Q. Advanced Research Focus
- Controlled Reaction Conditions : Maintain temperatures below 0°C during sulfonyl chloride addition to minimize hydrolysis .
- Byproduct Identification : Use preparative TLC to isolate impurities and characterize via -NMR (e.g., over-sulfonylated products or chlorothiophene dimers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
